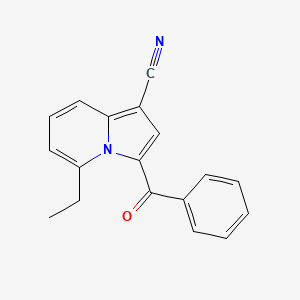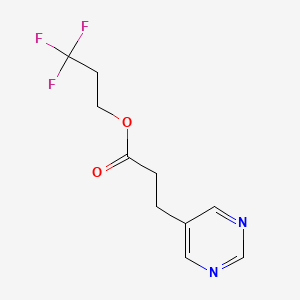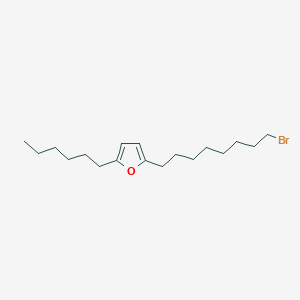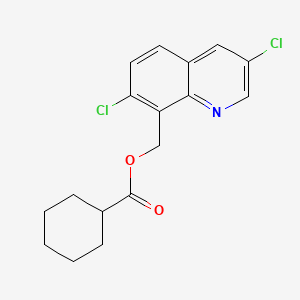
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate: is a chemical compound with the molecular formula C17H17Cl2NO2 and a molecular weight of 338.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 3 and 7 on the quinoline ring, as well as a cyclohexanecarboxylate ester group at position 8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate typically involves the esterification of (3,7-dichloroquinolin-8-yl)methanol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo substitution reactions makes it a versatile tool for labeling and modifying biomolecules.
Medicine: In medicine, derivatives of this compound have potential applications as therapeutic agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is primarily related to its interactions with biological targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxylate ester group can influence its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a similar structure to chloroquine but with a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclohexanecarboxylate ester group
Propriétés
Numéro CAS |
89536-07-2 |
|---|---|
Formule moléculaire |
C17H17Cl2NO2 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
(3,7-dichloroquinolin-8-yl)methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-13-8-12-6-7-15(19)14(16(12)20-9-13)10-22-17(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
Clé InChI |
KOKZLBMRXCPROE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)

![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)
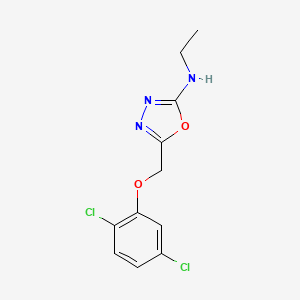
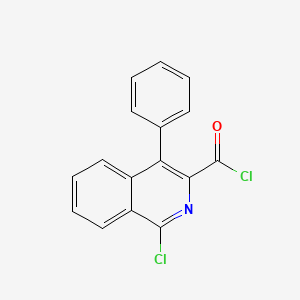
![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)
